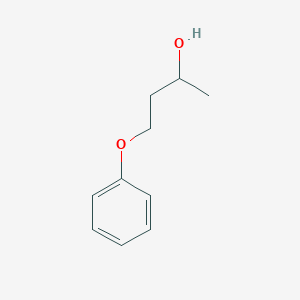

4-Phenoxy-2-butanol

CAS No.: 61904-01-6

Cat. No.: VC14335254

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61904-01-6 |

|---|---|

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 4-phenoxybutan-2-ol |

| Standard InChI | InChI=1S/C10H14O2/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

| Standard InChI Key | WBTFUMUXXHWTLD-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCOC1=CC=CC=C1)O |

Introduction

Chemical Structure and Nomenclature

4-Phenoxy-2-butanol belongs to the class of aromatic ether alcohols, with the systematic IUPAC name 4-phenoxybutan-2-ol. Its molecular formula is , featuring a hydroxyl group at the second carbon and a phenoxy moiety at the terminal fourth carbon . The phenoxy group () distinguishes it from 4-Phenyl-2-butanol, where a phenyl group () is directly bonded to the carbon chain . This structural difference significantly influences reactivity, solubility, and industrial applicability.

Physicochemical Properties

-

Boiling Point: Analogous phenoxy alcohols, such as 2-methyl-4-phenoxybutan-2-ol (CAS 87077-92-7), exhibit boiling points influenced by hydrogen bonding and molecular weight . For 4-Phenoxy-2-butanol, the boiling point is anticipated to range between 230–250°C, extrapolated from similar ether-alcohols.

-

Solubility: Like 4-Phenyl-2-butanol , 4-Phenoxy-2-butanol is likely sparingly soluble in water due to its hydrophobic aromatic ring but miscible in organic solvents such as ethanol or diethyl ether.

-

Density and Refractive Index: Estimated values approximate 0.98–1.02 g/cm³ and 1.485–1.505, respectively, based on comparisons with phenoxy-substituted alkanols .

Synthesis and Production

Etherification Reactions

The phenoxy group in 4-Phenoxy-2-butanol suggests synthesis via nucleophilic substitution or etherification. A plausible route involves reacting 2-butenol with phenol under acidic or basic conditions. For example, Friedel-Crafts alkylation—a method validated for synthesizing alkylated arenes —could be adapted using a butanol derivative and phenol in the presence of a Lewis acid catalyst like aluminum chloride.

Biocatalytic Approaches

Enzymatic methods, such as lipase-catalyzed transesterification, have been employed for synthesizing chiral alcohols . While no direct studies on 4-Phenoxy-2-butanol exist, Candida antarctica lipase B (Novozym 435) has demonstrated efficacy in enantioselective reactions, suggesting potential for asymmetric synthesis of this compound .

Industrial-Scale Production

Challenges in scaling up synthesis include controlling regioselectivity and minimizing byproducts. Continuous-flow reactors and immobilized catalysts, as explored in telomerization reactions of 1,3-butadiene , may enhance yield and purity.

Applications and Industrial Relevance

Flavor and Fragrance Industry

4-Phenyl-2-butanol is recognized for its floral odor and is used in perfumery . While 4-Phenoxy-2-butanol’s organoleptic properties remain uncharacterized, its ether linkage may impart milder or altered scent profiles, making it a candidate for specialty fragrances.

Pharmaceutical Intermediates

Secondary alcohols serve as precursors in drug synthesis. For instance, chemoenzymatic routes using Novozym 435 achieved >99% enantiomeric purity in producing herbicidal compounds , highlighting potential for 4-Phenoxy-2-butanol in agrochemical or pharmaceutical manufacturing.

Polymer Chemistry

4-Phenyl-2-butanol undergoes acid-catalyzed polymerization , suggesting that 4-Phenoxy-2-butanol could similarly act as a monomer or crosslinker in polyether or polyester resins, though this remains speculative without direct evidence.

Future Research Directions

-

Synthetic Optimization: Developing catalytic systems (e.g., palladium or iron complexes ) to improve yield and selectivity in etherification reactions.

-

Application Trials: Screening for antimicrobial, antifungal, or surfactant properties given its amphiphilic structure.

-

Environmental Impact: Assessing biodegradability and ecotoxicity to guide industrial disposal protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume